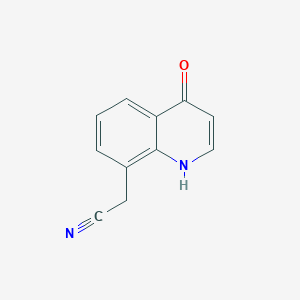

4-Hydroxyquinoline-8-acetonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8N2O |

|---|---|

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(4-oxo-1H-quinolin-8-yl)acetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-6-4-8-2-1-3-9-10(14)5-7-13-11(8)9/h1-3,5,7H,4H2,(H,13,14) |

InChI Key |

CINAEFJXKZNBEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)C=CN2)CC#N |

Origin of Product |

United States |

Contextualization Within the Quinoline Compound Class

Quinoline (B57606), a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, forms the structural backbone of a multitude of synthetic and naturally occurring molecules. jptcp.comuop.edu.pk First isolated from coal tar in 1834, the quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it can bind to a wide range of biological targets. nih.gov This versatility has led to the development of numerous quinoline-based drugs with a wide array of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. jptcp.comontosight.ai

The chemical reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, allows for extensive functionalization, creating a vast library of derivatives. uop.edu.pk The introduction of different substituents at various positions on the quinoline core significantly influences the molecule's physicochemical properties and biological activity. nih.gov 4-Hydroxyquinoline-8-acetonitrile is one such derivative, featuring a hydroxyl group at the 4-position and an acetonitrile (B52724) moiety at the 8-position, each contributing unique characteristics to the parent scaffold.

Significance of Hydroxyquinolines As Research Scaffolds

The introduction of a hydroxyl (-OH) group onto the quinoline (B57606) ring, creating hydroxyquinolines, imparts significant chemical and biological properties. 4-Hydroxyquinolines and 8-hydroxyquinolines are two of the most studied isomers.

4-Hydroxyquinolines , also known as 4-quinolones, exist in tautomeric equilibrium with their keto form. researchgate.netnih.gov This structural feature is critical to their biological activity. The serendipitous discovery of the antibacterial effect of a 3-carboxyl-substituted 4-hydroxyquinoline (B1666331), an intermediate in chloroquine (B1663885) synthesis, paved the way for the development of the entire class of fluoroquinolone antibiotics. mdpi.comnih.gov Various synthetic methods, such as the Conrad-Limpach and Gould-Jacobs reactions, are employed to produce 4-hydroxyquinoline derivatives. jptcp.commdpi.commdpi.com

8-Hydroxyquinoline (B1678124) (Oxine) is particularly renowned for its potent metal-chelating ability. nih.govwikipedia.org The proximity of the C8-hydroxyl group and the ring nitrogen at position 1 allows it to act as a bidentate ligand, forming stable complexes with a variety of metal ions. nih.govwikipedia.org This chelating property is central to its broad-spectrum antimicrobial and antifungal activities and has been explored for applications in neuroprotection and cancer therapy. nih.govresearchgate.net The 8-hydroxyquinoline scaffold is a common building block for developing fluorescent chemosensors for metal ion detection. rroij.com

The specific placement of the hydroxyl group at the C-4 position and the acetonitrile (B52724) group at the C-8 position in 4-Hydroxyquinoline-8-acetonitrile suggests a molecule that combines the electronic properties of a 4-quinolone with the potential reactivity and polarity conferred by the acetonitrile group. The acetonitrile group (–CH₂CN) is a polar, aprotic functional group used as a synthon in various organic reactions. wikipedia.org

Overview of Academic Research Trajectories for Novel Quinoline Derivatives

Strategies for Constructing the 4-Hydroxyquinoline Core

The formation of the foundational 4-hydroxyquinoline ring system can be achieved through several classical and modern synthetic routes. These methods often involve the cyclization of aniline-based precursors and have been refined to improve yields and substrate scope.

Modified Conrad–Limpach Synthesis Approaches

The Conrad-Limpach synthesis is a cornerstone method for producing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). nih.gov The classical approach involves the condensation of anilines with β-ketoesters to form a Schiff base, which then undergoes a high-temperature thermal cyclization. nih.gov The mechanism begins with the attack of the aniline (B41778) on the keto group of the β-ketoester, leading to a Schiff base intermediate. This intermediate, after keto-enol tautomerization, undergoes an electrocyclic ring-closing reaction, followed by the elimination of an alcohol to yield the 4-hydroxyquinoline product. nih.gov

Key modifications to the traditional Conrad-Limpach reaction have been developed to enhance its efficiency and practicality. A significant challenge in the classical method is the harsh thermal conditions required for the cyclization step, often necessitating temperatures above 250 °C. chemijournal.com Research has shown that the choice of solvent is critical. While early procedures were often performed without a solvent or in mineral oil with moderate success, the use of high-boiling, inert solvents like diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) can significantly improve yields. chemijournal.com A systematic study of various high-boiling solvents confirmed that yields generally increase with the solvent's boiling point, with solvents boiling above 250 °C providing the best results. chemijournal.com Atypical but effective solvents such as 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) have been identified as useful, inexpensive alternatives for large-scale synthesis. chemijournal.com

Further refinements include "fine-tuned modifications" to the reaction conditions and one-pot variations that streamline the process. chemijournal.comnih.gov For instance, replacing the standard ethyl acetoacetate (B1235776) with a vinyl ether has been shown to substantially improve yields in a one-pot protocol. chemijournal.com These adaptations make the Conrad-Limpach synthesis a more versatile and powerful tool for accessing a wide range of substituted 4-hydroxyquinolines.

Ring-Closure and Condensation Reactions for Quinoline Scaffolds

Beyond the Conrad-Limpach method, several other ring-closure and condensation strategies are employed for the synthesis of quinoline scaffolds, including the 4-hydroxyquinoline core.

The Niementowski quinoline synthesis is another classical method that involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives. nih.gov Initially reported in 1894, the reaction typically requires high temperatures (120–200 °C). nih.gov To overcome the limitations of severe reaction conditions, modified procedures have been developed. One such modification involves the in-situ generation of an iminoketene from anthranilic acid and thionyl chloride, which then undergoes cycloaddition with a ketone to afford the 4-hydroxyquinoline derivative in good yields, often in a one-pot reaction. sciencemadness.org

Other notable ring-forming reactions include:

The Skraup Synthesis: This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form the quinoline ring. rroij.comgoogle.com

The Friedländer Synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone) to form the quinoline ring. rroij.com

Three-Component Reactions: Modern approaches utilize Lewis acid catalysts like FeCl₃ or Yb(OTf)₃ to mediate the coupling of an aldehyde, an amine, and an alkyne, forming substituted quinolines in a single step. organic-chemistry.org

These diverse condensation and cyclization reactions provide a rich toolbox for chemists to construct the quinoline scaffold with various substitution patterns, which can then be further elaborated to target specific analogues.

Photocatalytic Dehydrogenation Oxidation Routes

A greener and milder alternative to traditional high-temperature cyclization methods involves photocatalysis. Photocatalytic dehydrogenation oxidation routes allow for the synthesis of the aromatic quinoline core from partially saturated precursors under ambient conditions, using light as the energy source. nih.gov

This strategy often begins with the formation of a tetrahydroquinoline intermediate. For instance, in a process analogous to the Skraup reaction, o-aminophenol can be reacted with acrolein under acidic conditions to yield a cyclized intermediate. google.comgoogle.com Instead of using harsh chemical oxidants, this intermediate can then be subjected to photocatalytic dehydrogenation. google.com This step typically employs a photosensitizer (like eosin (B541160) Y) and a photocatalyst (such as a cobalt oxime chelate) under visible light irradiation. google.com The process is highly efficient, with molecular oxygen often serving as the terminal oxidant, making it an environmentally benign approach. rsc.org

Various photocatalytic systems have been developed for this transformation. Iridium(III) photosensitizers have proven effective for the aerobic oxidative dehydrogenation of tetrahydroquinolines to quinolines. nih.gov Similarly, quinoline-based organic frameworks have been designed to act as photocatalysts themselves, facilitating reactions like hydrogen evolution and alcohol oxidation. These light-driven methods represent a significant advancement, offering mild reaction conditions, high selectivity, and reduced by-products compared to classical syntheses. google.com

Functionalization at the 8-Position and Nitrile Group Introduction

Once the 4-hydroxyquinoline core is assembled, the next critical step is the introduction of the acetonitrile (-CH₂CN) group at the 8-position. This can be achieved through a sequence of reactions involving functionalization of the C-8 position followed by conversion to the nitrile.

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental strategy for functionalizing the quinoline ring. The electronic properties of the 4-hydroxyquinoline system direct incoming electrophiles to specific positions. The hydroxyl group at C-4 and the nitrogen atom in the heterocyclic ring are powerful activating and directing groups. For 8-hydroxyquinoline, theoretical studies and experimental evidence show that electrophilic attack is highly favored at the C-5 and C-7 positions due to the strong activating effect of the hydroxyl group. nih.gov

However, to functionalize the 8-position of a pre-formed 4-hydroxyquinoline, it is often more practical to start with a precursor that already contains the desired substitution pattern from the initial ring synthesis. Alternatively, specific formylation reactions can be employed on hydroxy-aromatic systems. Two such reactions are particularly relevant:

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.orgjk-sci.com It is known to be effective for hydroxyquinolines, and while it typically favors the position ortho to the hydroxyl group, its application can lead to the introduction of a formyl (-CHO) group, which is a versatile handle for further transformations. sciencemadness.orgnih.gov For example, 7-hydroxyquinoline (B1418103) can be formylated to give 7-hydroxyquinoline-8-aldehyde. sciencemadness.org

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like DMF) and phosphorus oxychloride to formylate electron-rich aromatic rings. organic-chemistry.orgwikipedia.org It is a powerful method for introducing an aldehyde group onto heterocyclic compounds, including quinolines. chemijournal.comresearchgate.net

Once an 8-formyl-4-hydroxyquinoline intermediate is obtained, it can be converted into the desired acetonitrile. A standard method for this conversion involves first reducing the aldehyde to a hydroxymethyl group (-CH₂OH), followed by conversion to a halomethyl group (-CH₂X, where X is Cl or Br), and finally nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN). chemguide.co.ukchemistrystudent.com Another direct approach is the chloromethylation of an 8-hydroxyquinoline derivative, which has been reported to yield a 5-chloromethyl-8-hydroxyquinoline, demonstrating the feasibility of introducing a reactive chloromethyl handle onto the ring. nih.govmdpi.com

Interactive Table: Electrophilic Formylation Reactions for Phenols

| Reaction | Reagents | Typical Position of Attack | Notes |

|---|---|---|---|

| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (e.g., NaOH) | ortho to hydroxyl group | Effective for phenols and hydroxy-heterocycles like hydroxyquinolines. sciencemadness.orgwikipedia.orgjk-sci.com |

| Vilsmeier-Haack | DMF, Phosphorus Oxychloride (POCl₃) | Varies based on substrate | Widely used for formylating electron-rich arenes and heterocycles. chemijournal.comwikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | ortho to hydroxyl group | Applicable to phenols but may fail with certain substituents. nih.gov |

Palladium-Catalyzed Cross-Coupling Methods for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by providing mild and efficient methods for forming carbon-carbon bonds. These reactions are highly valuable for the functionalization of the quinoline nucleus, including at the 8-position.

To apply this strategy for the synthesis of this compound, one would typically start with an 8-halo-4-hydroxyquinoline (e.g., 8-bromo- or 8-iodo-4-hydroxyquinoline). The hydroxyl group would likely need to be protected (e.g., as a tosyloxy or other ether group) prior to the coupling reaction. researchgate.net

The general approach involves the reaction of the 8-haloquinoline with a suitable organometallic reagent in the presence of a palladium catalyst and a ligand. A one-pot process has been developed for the synthesis of 8-arylquinolines via a Pd-catalyzed borylation of an 8-haloquinoline, followed by a Suzuki-Miyaura coupling with an aryl halide. While this demonstrates the feasibility of C-C bond formation at C-8, introducing an acetonitrile group requires a different coupling partner.

A plausible route would be a Sonogashira coupling with a protected form of acetylene, followed by hydration and subsequent conversion to the nitrile. More directly, a Negishi coupling with an organozinc reagent like (cyanomethyl)zinc bromide ((NCCH₂)ZnBr) could potentially install the cyanomethyl group in a single step. Another powerful method is the nucleophilic substitution on a precursor. For instance, if an 8-(chloromethyl)-4-hydroxyquinoline could be synthesized, a simple Sₙ2 reaction with sodium or potassium cyanide in an ethanolic solution would effectively replace the chlorine atom with the cyanide group to yield the final product, this compound. chemguide.co.ukchemistrystudent.com This latter two-step approach—chloromethylation followed by cyanation—represents a highly convergent and practical route to the target molecule.

Nitrile Group Introduction via Advanced Reaction Techniques

The introduction of a nitrile group, particularly as part of an acetonitrile moiety, onto the C8 position of a 4-hydroxyquinoline core presents a synthetic challenge that can be addressed through modern catalytic and radical-based methods. These advanced techniques offer alternatives to classical methods, such as the Sandmeyer or Rosenmund-von Braun reactions, which often require harsh conditions and stoichiometric copper cyanide.

A plausible and advanced approach involves the palladium-catalyzed cyanation of a pre-functionalized 4-hydroxyquinoline derivative. This strategy would typically start with the synthesis of an 8-halo-4-hydroxyquinoline (e.g., 8-bromo- or 8-iodo-4-hydroxyquinoline). The C-X bond can then be subjected to a palladium-catalyzed cross-coupling reaction with a cyanide source. While direct cyanomethylation can be challenging, a two-step approach involving the introduction of a suitable precursor is often more feasible. For instance, a Sonogashira coupling with a protected cyanomethyl equivalent or a Stille coupling could be employed.

Recent developments in C-H functionalization offer a more direct and atom-economical route. The use of quinoline N-oxides has been shown to direct functionalization to the C8 position. nih.govacs.orgresearchgate.netrsc.orgrsc.org Although direct cyanomethylation via C-H activation is not yet widely reported for this specific substrate, the principle has been established for other groups. For example, rhodium(III)-catalyzed C-H alkylation of quinoline N-oxides with olefins has been demonstrated with high C8 selectivity. researchgate.net Adapting such a system to introduce a cyanated alkyl group is an area of active research.

Radical cyanation reactions represent another promising avenue. These methods often proceed under mild conditions and can be initiated by photoredox catalysis or chemical radical initiators. A potential strategy would involve the generation of a cyanomethyl radical, which could then add to the quinoline ring. The regioselectivity of such an addition would be a critical factor to control.

To illustrate the potential of these methods, the following table summarizes relevant research findings on the cyanation and functionalization of quinoline derivatives, which could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Reference |

| Palladium-Catalyzed C-H Arylation | Pd(OAc)₂ / P(t-Bu)₃ | Quinoline N-Oxide | 8-Aryl-quinoline N-Oxide | High | nih.govacs.org |

| Rhodium(III)-Catalyzed C-H Alkylation | [RhCp*Cl₂]₂ / AgSbF₆ | Quinoline N-Oxide | 8-Alkyl-quinoline N-Oxide | Good | researchgate.net |

| Metal-Free C-H Functionalization | Brønsted Acid | Quinoline N-Oxide / Ynamide | C8-Functionalized Quinoline | Good | rsc.org |

Multi-Component Reaction Approaches to 4-Hydroxyquinoline Derivatives

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the construction of complex molecular scaffolds like 4-hydroxyquinolines in a single synthetic operation. nih.gov These reactions are characterized by high atom economy and the ability to generate diverse libraries of compounds from simple starting materials.

While a direct MCR for the one-pot synthesis of this compound is not prominently described in the literature, existing MCRs for 4-hydroxyquinoline synthesis can be adapted to incorporate a handle at the 8-position, which can be subsequently converted to the acetonitrile group.

One of the most well-known methods for the synthesis of 4-hydroxyquinolines is the Conrad-Limpach reaction. nih.gov This involves the condensation of an aniline with a β-ketoester. To introduce a substituent at the 8-position, a 2-substituted aniline would be required as the starting material. For instance, starting with 2-amino-benzylcyanide, one could envision a pathway to the target molecule.

A more contemporary approach would be to design a novel MCR that directly incorporates the desired functionalities. For example, a reaction between a 2-aminophenylacetonitrile derivative, an aldehyde, and a suitable one-carbon component under catalytic conditions could potentially lead to the desired this compound scaffold. The development of such a reaction would be a significant advancement in the field.

The following table presents examples of multi-component reactions used for the synthesis of quinoline and hydroxyquinoline derivatives, highlighting the versatility of this approach.

| MCR Name/Type | Reactants | Product Class | Key Features |

| Conrad-Limpach Reaction | Aniline, β-ketoester | 4-Hydroxyquinoline | Thermal cyclization |

| Doebner-von Miller Reaction | Aniline, α,β-unsaturated aldehyde/ketone | Quinoline | Acid-catalyzed |

| Friedländer Annulation | 2-Aminobenzaldehyde/ketone, compound with α-methylene group | Quinoline | Base or acid-catalyzed |

| Combes Quinoline Synthesis | Aniline, β-diketone | Quinoline | Acid-catalyzed |

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral 4-hydroxyquinoline derivatives is of paramount importance, as the biological activity of many therapeutic agents is dependent on their stereochemistry. The synthesis of enantiomerically pure this compound derivatives, where a chiral center might be present in a substituent or if the quinoline ring itself is part of a larger chiral structure, requires sophisticated asymmetric synthetic strategies.

A key challenge lies in controlling the stereochemistry at a newly formed chiral center, particularly if it is located at the 8-position. Several approaches can be envisioned:

Chiral Pool Synthesis: This strategy involves starting from an enantiomerically pure building block that already contains the desired stereocenter. For example, a chiral 2-aminophenylacetonitrile derivative could be used as a precursor in a cyclization reaction to form the quinoline ring, thereby transferring the chirality to the final product.

Asymmetric Catalysis: The use of chiral catalysts to induce enantioselectivity in a key bond-forming step is a powerful approach. For the synthesis of chiral this compound derivatives, this could involve:

Asymmetric C-H Functionalization: A chiral transition metal complex could be used to catalyze the enantioselective introduction of the acetonitrile group or a precursor at the 8-position of the quinoline ring.

Asymmetric Cyclization: A chiral acid or base catalyst could be employed in a Conrad-Limpach or related cyclization to control the stereochemistry of a substituent on the newly formed ring.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is established, the auxiliary is removed.

While specific examples for the stereoselective synthesis of this compound are scarce, the principles of asymmetric synthesis provide a clear roadmap. The table below outlines general strategies and findings in the stereoselective synthesis of related heterocyclic compounds.

| Asymmetric Strategy | Catalyst/Auxiliary | Reaction Type | Outcome |

| Asymmetric Hydrogenation | Chiral Iridium Catalyst | Hydrogenation of a prochiral quinoline | Enantioenriched 1,2,3,4-tetrahydroquinoline |

| Asymmetric Alkylation | Chiral Phase-Transfer Catalyst | Alkylation of a glycine (B1666218) Schiff base | Enantioenriched α-amino acids |

| Organocatalysis | Chiral Proline Derivative | Aldol or Mannich Reaction | Enantioenriched products |

Spectroscopic Characterization for Structural Elucidation in Research

Spectroscopic methods are fundamental in determining the structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure, functional groups, and electronic transitions can be obtained. Although specific experimental data for this compound is not widely published, its spectral characteristics can be predicted based on the extensive data available for its constituent moieties: the 4-hydroxyquinoline core and the acetonitrile group.

It is important to note that 4-hydroxyquinoline exists in a tautomeric equilibrium with 4-quinolone (1H-quinolin-4-one), with the quinolone form often being predominant. nih.gov The IUPAC name for this compound is 2-(4-oxo-1H-quinolin-8-yl)acetonitrile, which suggests the quinolone tautomer is the more stable form.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of a molecule by observing the magnetic properties of its atomic nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, the methylene (B1212753) (-CH₂) protons of the acetonitrile group, and the N-H proton of the quinolone tautomer. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing and donating effects of the hydroxyl/keto group and the acetonitrile substituent. Based on data for related compounds like 4-hydroxyquinoline researchgate.netchemicalbook.com and 8-hydroxyquinoline derivatives, chemicalbook.comrroij.com the predicted chemical shifts can be tabulated.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H2, H3, H5, H6, H7) | 7.0 - 8.5 | Multiplets |

| Methylene Protons (-CH₂) | ~4.0 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key signals would include those for the carbonyl carbon (C4) in the quinolone form, the aromatic carbons, the methylene carbon, and the nitrile carbon.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (C4) | ~175-180 |

| Aromatic Carbons | 110 - 150 |

| Nitrile Carbon (-CN) | ~117 |

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio. For this compound (molecular formula C₁₁H₈N₂O), the expected exact mass would be approximately 184.0637 g/mol . HRMS would confirm this molecular formula and can provide information about fragmentation patterns, which helps in structural elucidation. The fragmentation would likely involve the loss of the acetonitrile side chain or cleavage of the quinoline ring. nih.govchemicalbook.com

Expected HRMS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₉N₂O⁺ | 185.0715 |

| [M+Na]⁺ | C₁₁H₈N₂NaO⁺ | 207.0534 |

FT-IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for the O-H or N-H stretch, the C=O stretch of the quinolone form, C=C and C=N stretches of the aromatic system, and the C≡N stretch of the nitrile group. By analogy with related compounds, the nitrile group is expected to show a strong absorption peak around 2188 cm⁻¹. researchgate.netmdpi.com

Predicted FT-IR Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (quinolone) | 3200 - 3400 | Medium-Broad |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C≡N Stretch (nitrile) | ~2250 | Medium-Sharp |

| C=O Stretch (quinolone) | 1650 - 1690 | Strong |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline ring system is a strong chromophore. The UV-Vis spectrum of this compound in a solvent like methanol (B129727) or ethanol (B145695) is expected to exhibit multiple absorption bands corresponding to π→π* and n→π* transitions within the conjugated system. researchgate.netmsu.eduscirp.orgnih.gov The exact wavelengths of maximum absorbance (λ_max) would be sensitive to the solvent polarity.

Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

|---|---|

| π→π* | ~230-250, ~320-340 |

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for this compound is not currently available in public databases, analysis of related quinoline derivatives provides a basis for predicting its solid-state structure. nih.gov

It is anticipated that in the crystalline state, the planar quinoline rings would engage in π-π stacking interactions. Furthermore, the presence of the N-H group in the quinolone tautomer and the oxygen of the carbonyl group would allow for the formation of strong intermolecular hydrogen bonds, likely leading to the formation of dimers or extended chains in the crystal lattice. The acetonitrile group could also participate in weaker hydrogen bonding or other dipole-dipole interactions.

Theoretical and Computational Analyses of Electronic Structure

Computational chemistry provides valuable theoretical insights into the electronic structure, reactivity, and properties of molecules. Density Functional Theory (DFT) is a common method used for such analyses of quinoline derivatives.

Theoretical calculations for this compound would likely focus on:

Tautomeric Stability: Calculating the relative energies of the 4-hydroxyquinoline and 4-quinolone tautomers to determine the more stable form in different environments (gas phase and solution).

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's electronic transitions, reactivity, and potential as an electron donor or acceptor.

Electrostatic Potential: Mapping the electrostatic potential on the molecule's surface to identify regions susceptible to electrophilic or nucleophilic attack.

Simulated Spectra: Predicting NMR, IR, and UV-Vis spectra to compare with and aid in the interpretation of experimental data.

Computational studies on similar quinoline structures suggest that the distribution of electron density is significantly affected by the positions of substituents, which in turn dictates the molecule's chemical behavior and potential for intermolecular interactions.

Based on a comprehensive search of available scientific literature, there is no specific research data corresponding to the compound "this compound" for the requested in-depth molecular and electronic structure investigations.

Detailed computational studies using Density Functional Theory (DFT), specific investigations into its intramolecular hydrogen bonding dynamics, or analyses of its proton transfer phenomena and energy surfaces have not been published in the sources accessed. The provided outline requires a level of scientific detail that is contingent on dedicated research studies for this exact molecule.

While extensive research exists for related compounds such as 8-hydroxyquinoline, 7-hydroxyquinoline, and other quinoline derivatives, these findings are specific to their respective molecular structures and cannot be accurately extrapolated to this compound. Adhering to strict scientific accuracy, an article on this specific compound as per the requested outline cannot be generated without the foundational research data.

Coordination Chemistry and Metal Complexation of 4 Hydroxyquinoline 8 Acetonitrile

Chelation Behavior with Transition and Post-Transition Metal Ions

The presence of a hydroxyl group at the 4-position and a nitrile group at the 8-position, in conjunction with the quinoline (B57606) nitrogen, endows 4-Hydroxyquinoline-8-acetonitrile with a potent and versatile chelating ability. rroij.comnih.gov This arrangement allows for the formation of stable chelate rings with a variety of metal ions, particularly those from the transition and post-transition series. rroij.comnih.gov

Stoichiometry and Stability Constant Determination

The stoichiometry of the metal complexes formed with 4-hydroxyquinoline (B1666331) derivatives is predominantly found to be 1:2 (metal:ligand). scirp.orgnih.govresearchgate.netscirp.org This has been confirmed through various techniques, including spectrophotometric and conductometric titrations. scirp.orgresearchgate.netscirp.org For instance, studies on the complexation of Cu(II) and Zn(II) with clioquinol (B1669181), a related 8-hydroxyquinoline (B1678124) derivative, have shown a 1:2 stoichiometry. nih.gov Spectrophotometric methods, such as the one developed by Joe and Yones, are commonly employed to determine the stoichiometric ratios of these complexes. scirp.org

The stability of these complexes is quantified by their stability constants. The affinity of 8-hydroxyquinoline derivatives for different metal ions varies, with a notably higher affinity for Cu(II) compared to Zn(II). nih.gov For example, the conditional stability constants for Cu(II) and Zn(II) complexes with clioquinol were determined to be 1.2 x 10¹⁰ M⁻² and 7.0 x 10⁸ M⁻², respectively, highlighting the significantly greater stability of the copper complex. nih.gov The determination of these constants is crucial for understanding the therapeutic potential and biological activity of these compounds. nih.gov

Table 1: Stoichiometry and Stability Constants of Metal Complexes with 8-Hydroxyquinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Method of Determination | Reference |

|---|---|---|---|---|---|

| Cu(II) | Clioquinol | 1:2 | 10.08 | UV-Vis Spectroscopy, Polarography | nih.gov |

| Zn(II) | Clioquinol | 1:2 | 8.85 | UV-Vis Spectroscopy, Polarography | nih.gov |

| Co(II) | 8-Hydroxyquinoline | 1:2 | - | Spectrophotometry | scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | - | Spectrophotometry | scirp.org |

| Cu(II) | 8-Hydroxyquinoline | 1:2 | - | Conductometric Titration | scirp.org |

Donor Atom Involvement in Metal Binding (Oxygen and Nitrogen)

The chelation of metal ions by this compound and its analogs occurs through the coordination of the metal ion to both the oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. rroij.comscirp.orgresearchgate.netscirp.org This bidentate coordination forms a stable five-membered chelate ring, which is a characteristic feature of 8-hydroxyquinoline-based ligands. nih.gov The deprotonation of the hydroxyl group upon complexation facilitates the formation of a strong metal-oxygen bond. rroij.com The involvement of both donor atoms has been consistently confirmed by spectroscopic data. scirp.orgresearchgate.netscirp.org

Structural Elucidation of Metal Complexes

The precise structure and geometry of the metal complexes of this compound are critical to understanding their properties and potential applications. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Characterization of Complex Formation (e.g., UV-Vis, FT-IR, EPR)

Spectroscopic methods provide invaluable insights into the formation and structure of metal complexes.

UV-Vis Spectroscopy: The formation of metal complexes is often accompanied by significant changes in the UV-Vis absorption spectra. scirp.orgresearchgate.netscirp.orgresearchgate.net The complexation typically leads to a bathochromic (red) shift in the absorption bands, indicating the interaction between the ligand and the metal ion. researchgate.net These spectral shifts are utilized in spectrophotometric titrations to determine the stoichiometry and stability constants of the complexes. scirp.orgresearchgate.netscirp.orgnih.gov

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the donor atoms involved in coordination. scirp.orgresearchgate.netscirp.org A key indicator of complex formation is the shift in the vibrational frequencies of the C=N and C-O bonds within the quinoline ring system. researchgate.net Furthermore, the disappearance or shifting of the broad O-H stretching band of the free ligand upon complexation provides strong evidence for the involvement of the hydroxyl oxygen in metal binding. scirp.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes involving paramagnetic metal ions like Cu(II), EPR spectroscopy is a powerful tool for probing the coordination environment and geometry of the metal center.

Geometry of Metal-Quinoline Complexes (e.g., Square Planar, Octahedral)

The geometry of the metal complexes formed with 8-hydroxyquinoline derivatives is dependent on the nature of the metal ion and the stoichiometry of the complex. For a 1:2 metal-to-ligand ratio, common geometries include square planar and octahedral. scirp.orgnih.gov

For instance, Cu(II) complexes with 8-hydroxyquinoline often adopt a square planar geometry. scirp.orgnih.gov In contrast, Co(II) and Ni(II) complexes with the same ligand are proposed to have an octahedral geometry, which is achieved by the coordination of two additional water molecules to the metal center. scirp.orgresearchgate.netscirp.orgnih.gov

Table 2: Geometries of Metal Complexes with 8-Hydroxyquinoline Derivatives This table is interactive. Click on the headers to sort the data.

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | 8-Hydroxyquinoline | 1:2 | Square Planar | scirp.orgnih.gov |

| Co(III) | 8-hydroxyquinoline derived thiosemicarbazones | 1:2 | Octahedral | nih.gov |

| Ni(II) | 8-hydroxyquinoline derived thiosemicarbazones | 1:1 | Square Planar | nih.gov |

| Cu(II) | 8-hydroxyquinoline derived thiosemicarbazones | 1:1 | Square Planar | nih.gov |

| Co(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |

| Ni(II) | 8-Hydroxyquinoline | 1:2 | Octahedral | scirp.org |

Impact of Metal Complexation on Electronic and Photophysical Properties

The coordination of a metal ion to this compound has a profound effect on its electronic structure, leading to significant changes in its photophysical properties. 8-Hydroxyquinoline itself is weakly fluorescent; however, upon chelation with metal ions, a significant enhancement in fluorescence emission is often observed. rroij.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), is attributed to the increased rigidity of the molecular structure upon complexation, which reduces non-radiative decay pathways. rroij.com

This change in fluorescence is highly dependent on the specific metal ion, making these compounds promising candidates for fluorescent chemosensors for the detection of various metal ions. rroij.com The electronic properties of the resulting complexes, including their absorption and emission wavelengths, are influenced by factors such as the nature of the metal ion and the solvent environment. researchgate.net

Based on a comprehensive review of available scientific literature, there is no specific research data or detailed findings concerning the coordination chemistry, metal complexation, or fluorescent properties of the chemical compound This compound . The requested topics of fluorescence modulation through chelation and the luminescent properties of its metal complexes appear to be uncharacterized in published studies.

Extensive research has been conducted on the isomer 8-hydroxyquinoline (oxine) and its numerous derivatives. uci.edunih.govnih.gov This class of compounds is well-known for its ability to act as a potent metal ion chelator, forming stable complexes with a wide variety of metal ions. nih.govnih.gov The chelation process in 8-hydroxyquinoline and its derivatives frequently leads to a significant modulation of fluorescence, a phenomenon known as chelation-enhanced fluorescence (CHEF). mdpi.comrsc.org This property has made them valuable as fluorescent chemosensors for the detection of metal ions such as Zn(II), Cd(II), and others. nih.govacs.org The luminescence of the resulting metal-quinoline complexes is a key feature, with applications in materials science, such as in Organic Light-Emitting Diodes (OLEDs). nih.gov

However, these findings pertain to the 8-hydroxyquinoline scaffold, where the hydroxyl and nitrogen groups form a bidentate chelation site. In the requested compound, This compound , the positioning of the hydroxyl group at the 4-position and the acetonitrile (B52724) group at the 8-position creates a different molecular geometry and set of potential donor atoms. Without experimental data, any discussion of its chelating ability, the resulting fluorescence modulation, and the luminescent properties of its potential metal complexes would be purely speculative.

Due to the strict requirement for scientific accuracy and the absence of research on This compound in the available literature, it is not possible to generate the requested article with the specified outline and content.

Investigation of Biological Activities and Molecular Targets

Antimicrobial Research Perspectives

The quinoline (B57606) scaffold is a well-established pharmacophore in antimicrobial drug discovery. Derivatives of 8-hydroxyquinoline (B1678124), a class to which 4-hydroxyquinoline-8-acetonitrile belongs, have demonstrated a broad spectrum of activity against various microorganisms. nih.govnih.gov

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Derivatives of 8-hydroxyquinoline have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have demonstrated that these compounds can be more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov This difference in susceptibility is often attributed to the structural variations in the bacterial cell wall, with the outer membrane of Gram-negative bacteria acting as a barrier to the entry of certain compounds. nih.gov For instance, some synthesized 8-hydroxyquinoline derivatives exhibited significant inhibition zones against Staphylococcus aureus (a Gram-positive bacterium) and Pseudomonas aeruginosa (a Gram-negative bacterium). nih.gov The antibacterial potency of these derivatives is influenced by the nature of the substituents on the quinoline ring, with some studies suggesting that electron-donating groups can enhance activity against both types of bacteria. nih.gov

The antibacterial activity of 8-hydroxyquinoline and its derivatives has been compared to standard antibiotics, with some compounds showing comparable or even superior efficacy against certain strains. nih.gov For example, a study highlighted a derivative that was more potent than penicillin G, norfloxacin, and erythromycin (B1671065) against several pathogenic strains. nih.gov Another hybrid molecule incorporating 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displayed significant effects against both susceptible and drug-resistant Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4–16 µg/mL. nih.gov

| Bacterial Strain | Gram Type | Observed Activity of 8-Hydroxyquinoline Derivatives | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Potent activity with significant inhibition zones. | nih.gov |

| Enterococcus faecalis | Gram-Positive | Activity observed, particularly with metal complexes. | researchgate.net |

| Escherichia coli | Gram-Negative | Inhibitory effects have been reported. | nih.govnih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Potent activity with significant inhibition zones. | nih.gov |

| Klebsiella pneumoniae | Gram-Negative | Potent activity observed. | nih.gov |

Antifungal Potentials against Candida Species and Other Fungi

8-Hydroxyquinoline derivatives have demonstrated significant antifungal activity against a variety of fungal pathogens, including various Candida species and dermatophytes. researchgate.netoup.com Studies have shown that these compounds can inhibit the in vitro growth of Candida spp., Microsporum spp., and Trichophyton spp. oup.com The Minimum Inhibitory Concentration (MIC) values of these derivatives against Candida species have been reported to be as low as 0.031–2 μg/ml for some compounds. researchgate.netoup.com

The antifungal effect of these derivatives can be either fungistatic (inhibiting fungal growth) or fungicidal (killing the fungi), depending on the specific compound and the fungal species. researchgate.net For instance, some 8-hydroxyquinolines have been shown to have a fungistatic effect on Candida strains, while exhibiting a fungicidal effect against dermatophytes. researchgate.net The potential of these compounds for the treatment of systemic candidiasis has been highlighted, with some derivatives showing low toxicity in preliminary in vivo models. nih.gov

| Fungal Species | Observed Activity of 8-Hydroxyquinoline Derivatives | Reference |

|---|---|---|

| Candida albicans | Inhibition of growth, fungistatic effect. | researchgate.net |

| Candida spp. | Broad antifungal activity with low MIC values. | oup.comnih.gov |

| Microsporum canis | Fungistatic effect observed. | researchgate.net |

| Trichophyton mentagrophytes | Fungicidal effect observed. | researchgate.net |

| Dermatophytes | Fungicidal effect depending on time and concentration. | oup.com |

Mechanistic Basis of Antimicrobial Action (e.g., Metal Chelation, Enzyme Inhibition, DNA Intercalation)

The antimicrobial activity of 8-hydroxyquinoline derivatives is attributed to several mechanisms, with metal chelation being a key factor. nih.govnih.gov These compounds are known to bind to essential metal ions, such as iron, copper, and zinc, thereby disrupting metal homeostasis within microbial cells, which is crucial for their survival and growth. researchgate.netmdpi.com

Beyond metal chelation, these derivatives can also exert their effects through other mechanisms:

Enzyme Inhibition: By chelating metal ions that act as cofactors for various enzymes, 8-hydroxyquinolines can inhibit critical enzymatic processes within the microbe. researchgate.net

DNA Intercalation: Some 8-hydroxyquinoline complexes, particularly with iron, can form lipophilic structures that intercalate with DNA strands, leading to DNA damage and subsequent cell death. researchgate.net

Cell Wall and Membrane Disruption: Studies have shown that certain 8-hydroxyquinoline derivatives can damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane, leading to leakage of cellular contents. nih.govresearchgate.net

Anticancer Research Applications

In addition to their antimicrobial properties, 8-hydroxyquinoline derivatives, including those structurally related to this compound, have been investigated for their potential as anticancer agents. nih.gov

Cytotoxicity Evaluation in Diverse Cancer Cell Lines (e.g., HCT116, A549, MCF-7, HepG2, HeLa)

The cytotoxic effects of 8-hydroxyquinoline derivatives have been evaluated against a variety of human cancer cell lines. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, with their efficacy varying depending on the specific derivative and the cancer cell line.

For instance, studies have reported the cytotoxicity of related compounds against breast cancer cell lines like MCF-7 and lung cancer cells such as A549 . The antiproliferative effect is often dose-dependent. The cytotoxic potential has also been observed in other cancer cell lines including human colon carcinoma HCT116 , liver cancer HepG2 , and cervical cancer HeLa cells. researchgate.netresearchgate.netnih.gov The anticancer activity of some of these derivatives is linked to their ability to chelate metal ions like copper and zinc, which can inhibit processes like angiogenesis. nih.gov

| Cancer Cell Line | Type of Cancer | Observed Cytotoxicity of Related Compounds | Reference |

|---|---|---|---|

| HCT116 | Colon Carcinoma | Cytotoxic effects have been documented. | researchgate.netresearchgate.net |

| A549 | Lung Carcinoma | Inhibition of cell proliferation has been observed. | researchgate.net |

| MCF-7 | Breast Adenocarcinoma | Cytotoxic and antiproliferative effects reported. | researchgate.netresearchgate.net |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity has been evaluated. | researchgate.netresearchgate.netnih.gov |

| HeLa | Cervical Cancer | Cytotoxic effects have been studied. | researchgate.netnih.gov |

Inhibition of Key Enzymatic Pathways in Cancer (e.g., Lipoxygenases, Cathepsin B, Histone Demethylases)

The anticancer mechanism of 8-hydroxyquinoline derivatives extends to the inhibition of specific enzymes that play a crucial role in cancer progression.

Lipoxygenases: Some derivatives have been screened for their inhibitory activity against enzymes like 5-lipoxygenase, which is involved in inflammatory pathways that can contribute to cancer development. nih.gov

Cathepsin B: Certain 8-hydroxyquinoline analogues have been identified as inhibitors of Cathepsin B, a protease that is often overexpressed in various cancers and is involved in tumor invasion and metastasis. nih.gov

Histone Demethylases: A significant area of research has focused on the ability of 8-hydroxyquinolines to inhibit histone demethylases, particularly those from the Jumonji-C (JmjC) domain-containing family. plos.org These enzymes are involved in epigenetic regulation and are linked to various diseases, including cancer. plos.orgnih.gov By inhibiting these enzymes, 8-hydroxyquinolines can modulate gene expression and interfere with cancer cell growth. plos.orgresearchgate.net The inhibitory action is often achieved through the chelation of the Fe(II) ion in the active site of these enzymes. plos.org

Investigations into Multidrug Resistance (MDR) Selective Toxicity

No specific studies investigating the selective toxicity of this compound against multidrug-resistant cell lines were identified in the available scientific literature. Research on other 8-hydroxyquinoline derivatives has shown that this class of compounds can exhibit selective activity against MDR cancer cells, a phenomenon often linked to their interaction with metal ions and the unique physiology of resistant cells. However, data directly supporting this for this compound is not available.

Antiviral Activity Studies

Efficacy against Specific Viral Replicases and Life Cycles (e.g., Dengue Virus, Avian Influenza, HIV-1)

There is no available data from virological assays or molecular studies detailing the efficacy of this compound against the replicases or life cycles of specific viruses such as Dengue virus, Avian Influenza virus, or HIV-1. While the quinoline scaffold is present in some antiviral drugs and research compounds, the antiviral spectrum and potency are highly dependent on the specific substitution pattern. For instance, studies on other quinoline derivatives have shown activity against Dengue virus, but these findings cannot be directly attributed to this compound.

Mechanism of Antiviral Action at Early Stages of Infection

In the absence of efficacy data, no research is available on the potential mechanism of antiviral action for this compound. Studies on related compounds have sometimes pointed to interference with early stages of viral infection, such as entry or uncoating, but this is not confirmed for the specific molecule .

Enzyme Inhibition Profiles

Cholinesterase (AChE, BuChE) Inhibition Studies

No published research was found that evaluated the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE). Many quinoline-based structures have been investigated as cholinesterase inhibitors for their potential relevance in neurodegenerative diseases, but this compound has not been a subject of these studies.

Matrix Metalloproteinase (MMP-2, MMP-9) Inhibition

The inhibitory potential of this compound against matrix metalloproteinases MMP-2 and MMP-9 has not been reported in the scientific literature. The 8-hydroxyquinoline moiety is known to be a zinc-binding group, a key feature for inhibitors of these zinc-dependent enzymes. Various derivatives have been designed and tested as MMP inhibitors, showing that the substituents on the quinoline ring are crucial for potency and selectivity. However, specific inhibitory concentration (IC₅₀) values or detailed binding mode analyses for this compound are absent.

Other Biological Research Interests

Scientific exploration into the specific biological roles of this compound is not extensively documented in peer-reviewed literature. The following sections reflect the absence of specific research findings for this particular compound.

Cytoprotective Effects and Neuroprotective Potential

There is a lack of specific studies on the cytoprotective and neuroprotective properties of this compound. The parent compound, 8-hydroxyquinoline, and its various derivatives have been a subject of interest in neuroprotection, often linked to their ability to chelate metal ions that contribute to oxidative stress in neurodegenerative diseases. However, dedicated research to determine if this compound exhibits similar or enhanced neuroprotective or cytoprotective activity has not been found in the public domain.

Antioxidant Activity Evaluation

No specific antioxidant activity evaluations for this compound have been reported in the available scientific literature. While the phenol (B47542) group within the 8-hydroxyquinoline scaffold suggests potential antioxidant properties, empirical data from assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays, which would quantify this capacity, are absent for this specific molecule.

Role as Corrosion Inhibitors in Material Science

The utility of 8-hydroxyquinoline and its derivatives as corrosion inhibitors for various metals in acidic environments is a known area of material science research. This is generally attributed to the ability of the molecule to adsorb onto the metal surface, forming a protective layer. However, specific research examining the efficacy and mechanism of this compound as a corrosion inhibitor is not present in the available literature. Therefore, no data on its inhibition efficiency, adsorption isotherms, or electrochemical behavior in this context can be provided.

Comprehensive Structure Activity Relationship Sar Elucidation

Impact of Substituents at Key Quinoline (B57606) Positions

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic and carbocyclic rings. ijresm.comrsc.org Modifications at positions such as C-2, C-4, C-5, C-6, C-7, and C-9 can dramatically alter the molecule's physicochemical properties, including electron distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets. nih.gov For instance, in the context of anticancer activity, 2,4-disubstituted quinolines have shown promising results through mechanisms like cell cycle arrest and apoptosis. ijresm.com The 4-hydroxy group is a key feature, and its activity is further tuned by other substitutions. The hydroxyl group at position 8 in the related 8-hydroxyquinolines is known to be crucial for their biological effects, suggesting that substitutions at this position in the 4-hydroxyquinoline (B1666331) scaffold are also pivotal. nih.gov

The electronic nature of substituents on the quinoline ring is a determining factor for biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can profoundly affect the molecule's interaction with target enzymes or receptors. acs.orgnih.gov

Electron-Withdrawing Groups (EWGs): Generally, EWGs like nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups enhance the biological activity of many quinoline-based compounds. acs.org For example, the presence of a nitro group, a potent EWG, has been shown to significantly increase the inhibitory activity of quinolone-based hydrazones against enzymes like aldose reductase. acs.org This enhancement is often attributed to improved electrostatic interactions and hydrogen bonding within the active site of a target protein. acs.org Studies on 8-hydroxyquinoline (B1678124) derivatives have shown that antiviral activity increases with the electron-withdrawing properties of substituents on an attached anilide ring. nih.gov For the 4-hydroxyquinoline-8-acetonitrile scaffold, the nitrile group (-CN) at the 8-position is a strong EWG, which is expected to contribute significantly to the molecule's bioactivity.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as methyl (-CH3) and methoxy (B1213986) (-OCH3) often result in moderate or reduced activity compared to their EWG-substituted counterparts. acs.org In one study, quinoline-imidazole hybrids showed that an EDG like a methoxy group at the C-2 position enhanced antimalarial activity, while an EWG like chlorine at the same position led to a loss of activity, indicating that the electronic effects are highly dependent on the specific scaffold and target. nih.gov However, in many other cases, EDGs yield less potent compounds than EWGs. acs.org Any form of electron perturbation, whether from donating or withdrawing groups, can lead to a reduction in the aromaticity of the ring system, which in turn influences its reactivity and interactions. nih.gov

| Substituent Type | Example Group | General Impact on Bioactivity | Postulated Mechanism | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl, -Br, -F | Often enhances activity (e.g., anticancer, antimicrobial, enzyme inhibition) | Improves electrostatic interactions, hydrogen bonding, and binding affinity within target sites. | nih.govacs.org |

| Electron-Donating (EDG) | -CH₃, -OCH₃ | Often results in moderate or decreased activity compared to EWGs. | Alters electron density, which can be less favorable for certain receptor interactions. | nih.govacs.org |

Halogenation: The introduction of halogen atoms at various positions on the quinoline ring is a common strategy in medicinal chemistry to enhance bioactivity. nih.gov Halogens can increase lipophilicity, which may improve cell membrane permeability. nih.gov Furthermore, they can participate in halogen bonding, a specific type of non-covalent interaction that can stabilize the ligand-receptor complex. acs.org For instance, 5,7-dichloro and 5,7-dibromo-substituted quinolines have demonstrated significant fungicidal activities. nih.gov In another example, a chloro-substituent was found to enhance the antileishmanial activity of a quinoline derivative. rsc.org SAR studies on certain 8-hydroxyquinoline derivatives revealed that 6-chloro analogues were the most active anticancer agents. nih.gov

Alkyl Substitutions: The effect of alkyl groups is often related to their steric bulk and impact on lipophilicity. While smaller alkyl groups like methyl may lead to moderate activity, bulkier substituents can result in weaker inhibition due to steric hindrance at the binding site. acs.org However, this is not a universal rule, as the specific topology of the target's binding pocket is the ultimate determinant.

| Substitution Type | Position(s) | Example Substituent | Observed Effect on Bioactivity | Reference |

|---|---|---|---|---|

| Halogenation | C-5, C-7 | -Cl, -Br | Greatly enhanced fungicidal activity. | nih.gov |

| Halogenation | - | -Cl | Enhanced antileishmanial activity. | rsc.org |

| Halogenation | C-6 | -Cl | Most active anticancer agents in a series of 8-hydroxyquinolines. | nih.gov |

| Alkyl Substitution | - | -CH₃ | Moderate inhibitory activity. | acs.org |

| Alkyl Substitution | - | Bulky Groups | Weaker inhibition, likely due to steric factors. | acs.org |

Stereochemical Influence on Biological Activity

Stereochemistry can play a critical role in the biological activity of chiral quinoline derivatives. The three-dimensional arrangement of atoms can dictate how a molecule fits into the binding site of a protein, with one enantiomer often being significantly more active than the other. Although specific research on the stereochemical influence for this compound is not detailed in the provided context, general principles for quinolines highlight its importance. For example, SAR studies on antimalarial quinoline derivatives have noted the relevance of stereoisomerism for activity. nih.gov The synthesis of quinoline derivatives often involves reactions that can create chiral centers, and the separation and individual testing of these stereoisomers are essential for a complete understanding of the SAR. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR is a computational technique used to develop mathematical models that correlate the chemical structure of a series of compounds with their biological activity. longdom.orgwikipedia.org This approach is widely applied in drug discovery for quinoline derivatives to understand the physicochemical properties driving their potency and to predict the activity of new, unsynthesized analogs. longdom.orgneliti.com

A QSAR model takes the form of a mathematical equation: Activity = f(Physicochemical Properties and/or Structural Descriptors) + Error wikipedia.org

The process involves several key steps:

Data Set Generation: A series of related quinoline compounds with known biological activities is selected. orientjchem.org

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include electronic (e.g., atomic net charge, HOMO/LUMO energies), steric (e.g., molar volume), and lipophilic (e.g., logP) properties. longdom.orgwalisongo.ac.id

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable). orientjchem.org

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. orientjchem.org

For quinoline derivatives, QSAR studies have successfully identified key features for various biological activities. For instance, lipophilicity (logP) has been identified as a major driver of antifungal activity in some quinoline series. neliti.com Other models for anticancer activity have incorporated electronic descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with atomic charges at specific positions. orientjchem.org Such models provide valuable insights into the mechanism of action and guide the rational design of more potent compounds.

Correlation between Metal Chelation Properties and Biological Outcomes

A significant aspect of the bioactivity of hydroxyquinolines is their ability to chelate metal ions. tandfonline.comnih.gov The 8-hydroxyquinoline scaffold is a well-known potent metal chelator, forming stable complexes with various transition metal ions like copper (Cu²⁺) and iron (Fe³⁺). nih.govrsc.org While the primary chelation motif in 8-hydroxyquinolines involves the hydroxyl group and the ring nitrogen, the 4-hydroxy group in the this compound scaffold can also participate in metal binding. nih.govmdpi.com

The biological consequences of metal chelation are profound and are often central to the compound's mechanism of action, particularly in anticancer and antimicrobial applications. tandfonline.comrsc.org The therapeutic effect can arise from several mechanisms:

Inhibition of Metalloenzymes: The quinoline derivative can bind to the metal cofactor essential for the function of key enzymes in cancer cells or microbes, thereby inhibiting them. tandfonline.com

Generation of Reactive Oxygen Species (ROS): The metal-quinoline complex itself can be redox-active. For example, copper complexes can catalyze the production of ROS, leading to oxidative stress and inducing cell death (apoptosis) in cancer cells. rsc.org

Disruption of Metal Homeostasis: Lipophilic quinoline derivatives can act as ionophores, transporting metal ions across cellular membranes and disrupting the tightly regulated intracellular metal balance, which is toxic to cancer cells. rsc.org

Interestingly, a direct correlation between high metal binding affinity and high cytotoxicity is not always observed. Recent studies on 8-hydroxyquinoline derivatives have shown that weaker copper(II) and iron(III) binding can result in elevated anticancer activity. rsc.orgrsc.org This suggests a complex relationship where the stability and redox properties of the metal complex, rather than just the binding strength, are critical determinants of the biological outcome. A linear relationship has also been found between the acidity of the hydroxyl proton (pKa) and the IC₅₀ values for cytotoxicity, indicating that the proton dissociation and subsequent complex formation processes are key to the activity. rsc.orgrsc.org

Mechanistic Investigations of Biological Action

Cellular and Subcellular Targeting Mechanisms

Currently, there is no specific information available in the scientific literature detailing the cellular and subcellular targeting of 4-Hydroxyquinoline-8-acetonitrile. To understand its biological effects, future research would need to investigate its ability to cross cellular membranes and accumulate in specific organelles. The presence of both a hydroxyl and an acetonitrile (B52724) group will influence its polarity and hydrogen bonding capacity, which are key determinants of membrane permeability. Studies employing fluorescently-tagged analogues of the compound in conjunction with confocal microscopy could reveal its localization within cells, for instance, in the cytoplasm, nucleus, mitochondria, or endoplasmic reticulum.

Biochemical Pathway Modulation

The impact of this compound on specific biochemical pathways is yet to be determined. Given the known activities of other quinoline (B57606) derivatives, potential areas of investigation would include its effects on signaling pathways involved in cell proliferation, apoptosis, and inflammation. Techniques such as transcriptomics (RNA-sequencing) and proteomics would be invaluable in identifying global changes in gene and protein expression in response to treatment with the compound, thereby pointing towards the pathways it modulates.

Interaction with Macromolecular Targets (e.g., Proteins, DNA)

Direct interactions with macromolecular targets are a common mechanism of action for small molecule drugs. For this compound, research is needed to identify its binding partners. The planar quinoline ring system suggests a potential for intercalation with DNA, a mechanism observed for some quinoline-based compounds. This could be investigated using techniques like UV-Visible spectroscopy, fluorescence quenching assays, and circular dichroism.

Furthermore, the compound could bind to specific proteins, acting as an inhibitor or modulator. Affinity chromatography, surface plasmon resonance (SPR), and computational docking studies would be necessary to identify protein targets and characterize the binding interactions.

Kinetic Analysis of Enzyme Inhibition

Should this compound be found to interact with an enzyme, a detailed kinetic analysis would be crucial to understand its inhibitory mechanism. Standard enzyme kinetic assays would be performed to determine key parameters such as the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is fundamental to understanding the compound's potency and mechanism at a molecular level.

Investigations into Reactive Oxygen Species (ROS) Modulation

The 8-hydroxyquinoline (B1678124) scaffold is known to interact with metal ions that are involved in redox cycling, which can lead to the modulation of reactive oxygen species (ROS) levels within cells. It would be pertinent to investigate whether this compound can induce or scavenge ROS. Cellular assays using fluorescent probes sensitive to different ROS species (e.g., superoxide, hydrogen peroxide) would be required to assess its impact on cellular redox homeostasis.

Advanced Research Methodologies and Analytical Techniques

In Vitro Bioactivity Screening Assays

In vitro bioactivity screening is a cornerstone of drug discovery and development, providing initial insights into the biological effects of a compound. For a novel agent like 4-Hydroxyquinoline-8-acetonitrile, a panel of assays would be utilized to determine its potential therapeutic efficacy and cytotoxic profile.

IC50 (Half-maximal Inhibitory Concentration): This assay is fundamental in quantifying the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. For this compound, this would involve testing its effect on various enzymes or cell lines to determine its potency. While specific IC50 values for this compound are not available in the public research domain, studies on other 8-hydroxyquinoline (B1678124) derivatives have shown a wide range of activities, with some compounds exhibiting IC50 values in the micromolar range against different cancer cell lines.

MIC (Minimum Inhibitory Concentration): The MIC assay is a critical tool in microbiology to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. To assess the potential antibacterial or antifungal properties of this compound, it would be tested against a panel of relevant pathogens. The results would be presented in a table format, indicating the concentration at which microbial growth is inhibited.

Hypothetical MIC Data for this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

Cell Viability Assays: These assays are crucial for determining the effect of a compound on cell health and proliferation. Techniques such as the resazurin (B115843) assay are employed to measure cellular metabolic activity, which correlates with the number of viable cells. The non-fluorescent resazurin is reduced by metabolically active cells to the highly fluorescent resorufin, allowing for a quantitative measurement of cell viability. For this compound, such an assay would reveal its cytotoxic effects on both cancerous and normal cell lines, providing a preliminary assessment of its therapeutic window.

Chromatographic Methods for Purity and Analytical Assessment

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds, ensuring the purity and quality of a substance under investigation.

RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): RP-HPLC is a widely used analytical technique for the separation and analysis of various compounds. For this compound, a validated RP-HPLC method would be developed to determine its purity and to quantify it in different matrices. The method would be optimized by selecting an appropriate C18 column, a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, and a suitable detection wavelength. The validation of the method would ensure its linearity, accuracy, precision, and robustness.

UHPLC (Ultra-High-Performance Liquid Chromatography): UHPLC is an evolution of HPLC that utilizes smaller particle-sized columns to achieve faster separations with higher resolution and sensitivity. The application of UHPLC for the analysis of this compound would offer significant advantages in terms of speed and efficiency, which is particularly beneficial for high-throughput screening applications.

Typical Parameters for Chromatographic Analysis of Quinoline (B57606) Derivatives

| Parameter | RP-HPLC | UHPLC |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50-100 mm x 2.1 mm, <2 µm |

| Mobile Phase | Acetonitrile:Water with modifier | Acetonitrile:Water with modifier |

| Flow Rate | 1.0 mL/min | 0.4-0.6 mL/min |

| Detection | UV-Vis | UV-Vis or Mass Spectrometry |

Stability Studies of the Compound and its Complexes in Research Media

Understanding the stability of a compound in various experimental conditions is critical for the reliability and reproducibility of research findings.

Stability studies for this compound would involve incubating the compound in different research media (e.g., cell culture media, buffers) at various temperatures and pH levels. The concentration of the compound would be monitored over time using a validated analytical method like RP-HPLC to determine its degradation kinetics. This information is crucial for designing and interpreting the results of biological assays and for developing suitable storage and handling protocols.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Resazurin |

Computational Chemistry and in Silico Research Methodologies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. researchgate.net This method is crucial in drug discovery for screening virtual libraries of compounds and understanding their mechanism of action at a molecular level.

For derivatives of 8-hydroxyquinoline (B1678124) (8-HQ), molecular docking has been extensively used to explore their potential as therapeutic agents. These studies involve docking the quinoline-based ligands into the active sites of specific biological targets to predict their binding affinity and interaction patterns. bohrium.comresearchgate.net For instance, 8-HQ derivatives have been docked against enzymes implicated in cancer, such as epidermal growth factor receptor (EGFR) and lanosterol (B1674476) 14-α-demethylase, as well as targets for Alzheimer's disease like cholinesterases. nih.govacs.orgnih.gov

The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose to rank them. researchgate.netresearchgate.net Analysis of the best-scoring poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-receptor complex. nih.govmdpi.com Studies on 8-HQ derivatives frequently show interactions involving the nitrogen and oxygen atoms of the quinoline (B57606) core, which can form hydrogen bonds or chelate metal ions within the active site. acs.orgmdpi.com

Table 1: Representative Molecular Docking Studies on 8-Hydroxyquinoline Derivatives

| Ligand/Derivative | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interactions Noted |

|---|---|---|---|

| 8-HQ/1-Naphthol Triazole Hybrid | Lanosterol 14-α-demethylase (1EA1) | -9.7 | Hydrogen bonds, electrostatic interactions, hydrophobic interactions. acs.org |

| 5-chloro-7-((4-(2-methoxybenzyl)piperazin-1-yl)methyl)-8-hydroxyquinoline | Butyrylcholinesterase | - | Targets key residues in the active site, inhibits Aβ self-aggregation. nih.gov |

| 1-Amino-4,7-dimethyl-6-nitro-1H- quinolin-2-one | - | - | Forms stable ligand-protein complexes. rdd.edu.iq |

| Quinoline-3-carboxamide derivative | ATM Kinase | - | Forms stable hydrogen bonds with key amino acids like His41, Glu166. mdpi.com |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations provide detailed information about the behavior of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the flexibility of a ligand, the stability of a ligand-receptor complex, and the conformational changes that occur upon binding. mdpi.comresearchgate.net

For quinoline derivatives, MD simulations are often performed following molecular docking to validate the stability of the predicted binding poses. nih.govnih.gov A typical simulation runs for nanoseconds, tracking the trajectory of the protein-ligand complex in a simulated physiological environment (e.g., solvated in a water box at a specific temperature and pressure). mdpi.comnih.gov

Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein or ligand backbone atoms over time from their initial position. A stable, low RMSD value suggests that the complex remains in a stable conformation throughout the simulation. nih.gov

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues or parts of the ligand. High RMSF values can highlight flexible regions of the protein or ligand. nih.gov

Conformational analysis of 8-hydroxyquinoline itself reveals that its bioactive conformation is typically planar, which is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. smolecule.comnih.gov This planarity facilitates optimal geometry for metal chelation. smolecule.com MD simulations can explore how the addition of the acetonitrile (B52724) group at the 8-position might influence the flexibility and preferred conformations of the 4-hydroxyquinoline (B1666331) core, which is critical for its interaction with biological targets.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties via In Silico Methods

In the early stages of drug discovery, it is vital to assess the pharmacokinetic properties of a compound, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). ijprajournal.com In silico tools and webservers (e.g., SwissADME, QikProp) have become indispensable for predicting these properties from a molecule's structure, helping to identify candidates with favorable drug-like characteristics and filter out those likely to fail in later stages. nih.govijprajournal.comeurekaselect.com